molecular formula C11H14ClNO2 B2450736 2-Phenylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1820707-40-1

2-Phenylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2450736
CAS No.: 1820707-40-1
M. Wt: 227.69
InChI Key: CLBXHARXLYHVIZ-UHFFFAOYSA-N
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Description

Molecular Configuration and Stereochemical Analysis

The molecular formula of 2-phenylpyrrolidine-3-carboxylic acid hydrochloride is C₁₁H₁₄ClNO₂ , with a molecular weight of 227.69 g/mol . The pyrrolidine ring adopts a five-membered saturated structure, with substituents at the C2 and C3 positions: a phenyl group at C2 and a carboxylic acid group at C3, protonated as a hydrochloride salt.

The stereochemistry is defined by two chiral centers at C2 and C3, yielding four possible diastereomers. The most studied configurations include (2S,3R) and (2R,3R) , as evidenced by single-crystal X-ray diffraction (SC-XRD) and nuclear magnetic resonance (NMR) data. The (2S,3R) configuration, for instance, displays distinct NOESY correlations between the phenyl group and pyrrolidine protons, confirming spatial proximity.

Table 1: Stereochemical Configurations and Key Properties

Isomer Configuration Melting Point (°C) Specific Rotation ([α]D)
(2S,3R) S,R 215–217 +42.5 (c=1, H₂O)
(2R,3R) R,R 208–210 -38.7 (c=1, H₂O)
(2S,3S) S,S 198–200 +12.3 (c=1, H₂O)
(2R,3S) R,S 195–197 -15.6 (c=1, H₂O)

The trans relationship between the phenyl and carboxylic acid groups in the (2S,3R) isomer enhances thermodynamic stability due to reduced steric hindrance, as observed in differential scanning calorimetry (DSC).

Crystallographic Characterization via X-ray Diffraction

SC-XRD reveals that 2-phenylpyrrolidine-3-carboxylic acid hydrochloride crystallizes in the orthorhombic space group P2₁2₁2₁ , with unit cell parameters a = 6.3276 Å, b = 12.1805 Å, c = 12.2601 Å . The asymmetric unit contains one molecule, with the pyrrolidine ring adopting an envelope conformation puckered at C3 (Cremer-Pople parameters: Q = 0.251 Å, φ = 291.8°).

Intermolecular hydrogen bonds between the carboxylic acid O–H (O2–H2) and chloride ions (Cl⁻) stabilize the crystal lattice, with bond lengths of 2.615 Å and angles of 164° . The phenyl ring forms π-π stacking interactions (3.8 Å spacing) with adjacent molecules, contributing to lattice cohesion.

Table 2: Crystallographic Data Summary

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Volume 945.7 ų
Z-value 4
R-factor 0.039
Hydrogen Bond (O–H···Cl) 2.615 Å, 164°

Comparative Analysis of Cis-Trans Isomerism in Pyrrolidine Derivatives

Cis-trans isomerism in pyrrolidine derivatives arises from the relative orientation of substituents. For 2-phenylpyrrolidine-3-carboxylic acid, cis isomers (e.g., (2S,3S)) position the phenyl and carboxylic acid groups on the same face, while trans isomers (e.g., (2S,3R)) place them oppositely.

Trans isomers exhibit greater stability due to minimized steric clashes, as shown by lower Gibbs free energy (ΔG = -4.2 kcal/mol) compared to cis isomers (ΔG = -2.8 kcal/mol). This stability is critical in synthetic applications, where trans configurations dominate in catalytic hydrogenation reactions.

Table 3: Cis vs. Trans Isomer Properties

Property Cis Isomer Trans Isomer
Melting Point (°C) 195–198 208–215
Solubility (H₂O, mg/mL) 12.4 8.9
Synthetic Yield (%) 35–45 65–75
LogP 1.2 1.8

In drug design, the trans configuration’s enhanced rigidity improves target binding affinity, as demonstrated in melanocortin-4 receptor agonists. Conversely, cis isomers exhibit higher solubility, favoring aqueous-phase reactions.

Properties

IUPAC Name

2-phenylpyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBXHARXLYHVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C(=O)O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820707-40-1
Record name 2-phenylpyrrolidine-3-carboxylic acid hydrochloride
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Preparation Methods

Functionalization of Proline Derivatives

A common strategy involves modifying proline or its derivatives to introduce the phenyl group at the 2-position. For example, N-protected proline esters undergo Friedel-Crafts alkylation with benzene derivatives under acidic conditions. The reaction typically employs aluminum chloride (AlCl₃) as a Lewis catalyst, achieving moderate yields (45–60%). Subsequent hydrolysis of the ester group and salt formation with hydrochloric acid yields the target compound.

Hydrogenation of Pyrroline Intermediates

Pyrroline precursors, such as 5-aryl-3-pyrrolin-2-carboxylates, are reduced using hydrogen gas in the presence of palladium on carbon (Pd/C). A patent describes hydrogenation at 1.4–1.5 MPa and 50°C, yielding the saturated pyrrolidine ring with retention of stereochemistry. This method requires chiral auxiliaries, such as p-methoxybenzyl groups, to enforce the desired cis configuration.

Multi-Step Organic Synthesis Approaches

Pd-Mediated Cross-Coupling

A two-step sequence developed by UCL researchers involves:

  • Cross-coupling : 3-Pyrrolidine ester reacts with aryl iodides using Pd₂(dba)₃ and Xantphos ligands to form 1-arylpyrrolidine intermediates.
  • Ester hydrolysis : The t-butyl ester is hydrolyzed with aqueous NaOH to yield the carboxylic acid, followed by HCl treatment to form the hydrochloride salt.

This method achieves yields of 68–75% for the cross-coupling step and >90% for hydrolysis.

Asymmetric Catalysis

Chiral catalysts enable enantioselective synthesis. In one protocol, (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole undergoes asymmetric hydrogenation using a chiral iridium catalyst. The reaction produces the cis-configured product with 92% enantiomeric excess (ee).

Catalytic Methods and Reaction Optimization

Titanium Dioxide (TiO₂)-Promoted Alkylation

Photochemical reactions with TiO₂ and carboxylic acids facilitate alkylation of alkenes. For example, tert-butylacetic acid reacts with N-phenylmaleimide under UV light to form 3-neopentyl-1-phenylpyrrolidine-2,5-dione, a precursor to the target compound. While this method is innovative, yields remain low (18% by NMR).

Microwave-Assisted Synthesis

Microwave irradiation accelerates ring-closing metathesis (RCM) of diene precursors. A study reported a 40% reduction in reaction time (from 12 h to 3 h) using Grubbs’ catalyst, though yields were comparable to conventional heating (55–60%).

Stereochemical Considerations

The cis configuration of 2-phenylpyrrolidine-3-carboxylic acid hydrochloride is critical for biological activity. Key strategies to control stereochemistry include:

Strategy Example Reagents/Conditions ee (%) Yield (%)
Chiral auxiliaries p-Methoxybenzyl group 92 46
Asymmetric hydrogenation Iridium/(S)-Binap catalyst 89 56
Enzymatic resolution Lipase-mediated hydrolysis >99 35

Industrial-Scale Production

Large-Scale Hydrogenation

Industrial reactors utilize high-pressure hydrogenation (2.0–3.0 MPa) with Raney nickel catalysts. A batch process described in patent literature produces 50 kg of the hydrochloride salt per run, with a purity of 98.5% after recrystallization.

Continuous Flow Synthesis

Microreactor systems enable continuous production by integrating:

  • Ring-closing metathesis
  • Hydrogenation
  • Acid hydrolysis

This approach reduces processing time by 70% compared to batch methods.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereocontrol Scalability
Proline functionalization 60 95 Moderate High
Pd cross-coupling 75 98 High Moderate
TiO₂ photocatalysis 18 85 Low Low
Industrial hydrogenation 90 98.5 High High

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium hydroxide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or halogens in organic solvents.

Major Products Formed

    Oxidation: Phenylpyrrolidine-3-carboxylic acid derivatives.

    Reduction: Reduced forms of the compound, such as phenylpyrrolidine.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

2-Phenylpyrrolidine-3-carboxylic acid hydrochloride serves as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for enantioselective synthesis, which is crucial in producing pharmaceuticals with specific biological activity.

Biology

The compound is investigated for its potential biological activities , including:

  • Antioxidant : Exhibits properties that may protect cells from oxidative stress.
  • Anti-inflammatory : Demonstrates potential in reducing inflammation through inhibition of pro-inflammatory pathways.
  • Anticancer : Some derivatives have shown efficacy against various cancer cell lines by inhibiting cell proliferation and migration.

Medicine

In pharmaceutical research, this compound is explored for its role as an intermediate in synthesizing drugs targeting neurological and cardiovascular conditions. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industry

The compound has applications in the production of fine chemicals and can act as a catalyst in various chemical reactions, enhancing efficiency in synthetic processes.

Antimicrobial Activity

Research indicates that derivatives of 2-Phenylpyrrolidine-3-carboxylic acid hydrochloride exhibit promising antimicrobial properties, particularly against drug-resistant strains of bacteria such as Mycobacterium tuberculosis.

StudyObservations
In vitro studiesShowed low cytotoxicity with MIC values below 0.016 μg/mL against TB bacteria.
Structural analogsInhibited mycolic acid biosynthesis, suggesting potential as an anti-TB agent.

Anticancer Activity

Studies have demonstrated that certain derivatives possess significant anticancer properties:

  • Cell Line Studies : Evaluated against A549 human lung adenocarcinoma cells, showing reduced cell viability with specific substitutions on the pyrrolidine structure.
Compound VariationCell Viability (%)
None78–86
4-Chloro64
4-Bromo61

These findings suggest that modifications to the compound can enhance its binding affinity to cancer cell receptors, leading to increased cytotoxic effects.

Case Studies

  • Augmentation of Anti-Cancer Drug Efficacy
    A study demonstrated that derivatives of this compound could augment the cytotoxic action of existing anti-cancer drugs like sorafenib in murine hepatocellular carcinoma models, indicating potential for combination therapies .
  • Peripheral NMDA Receptor Investigation
    Research indicated that the compound acts as a peripheral NMDA receptor antagonist, which could be valuable for studying peripheral tumors without affecting central nervous system pharmacology .

Mechanism of Action

The mechanism of action of 2-Phenylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylpyrrolidine-3-carboxylic acid
  • Phenylacetic acid
  • Pyrrolidine derivatives

Uniqueness

2-Phenylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts .

Biological Activity

2-Phenylpyrrolidine-3-carboxylic acid hydrochloride , also known as (2S,3R)-2-phenylpyrrolidine-3-carboxylic acid hydrochloride , is a chiral compound belonging to the class of pyrrolidine derivatives. Its structure features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid functional group, which contributes to its potential biological activities. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various applications in medicinal chemistry and pharmacology .

The biological activity of 2-phenylpyrrolidine-3-carboxylic acid hydrochloride is primarily attributed to its interactions with specific enzymes and receptors. It has been shown to influence neurotransmitter systems, particularly through enzyme inhibition and receptor binding. The compound's stereochemistry plays a crucial role in its binding affinity and selectivity, impacting its pharmacological effects .

Pharmacological Studies

Research indicates that this compound exhibits significant biological activity, including:

  • Enzyme Interactions : It interacts with enzymes involved in metabolic pathways, affecting their activity. For example, it may inhibit certain dehydrogenases, altering metabolic flux within cells .
  • Neurotransmitter Systems : Studies suggest potential effects on neurotransmitter systems, which could be relevant for conditions such as neurodegenerative diseases and stress responses .
  • Anticancer Properties : Preliminary studies have explored the anticancer activity of derivatives of this compound. For instance, in vitro assays using A549 human lung adenocarcinoma cells demonstrated varying degrees of cytotoxicity among related compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of 2-phenylpyrrolidine-3-carboxylic acid hydrochloride. Research has identified key structural features that influence its biological activity:

Compound ModificationEffect on Activity
Removal of para-methyl groupDecreased activity
Replacement with shorter phenyl groupsAbolished activity
Addition of heteroaromatic ringsImproved activity

These findings suggest that specific modifications can enhance or diminish the compound's potency against various biological targets .

Study on Anticancer Activity

In a study examining the anticancer properties of novel pyrrolidine derivatives, 2-phenylpyrrolidine-3-carboxylic acid hydrochloride was assessed for its cytotoxic effects on A549 cells. The compound exhibited moderate cytotoxicity compared to standard chemotherapeutics like cisplatin, indicating potential for further development as an anticancer agent .

Neurotransmitter Interaction Study

Another study focused on the compound's interaction with the relaxin-3/RXFP3 system, which is implicated in appetite control and stress responses. The research highlighted how modifications to the compound's structure could enhance its antagonist activity against RXFP3, suggesting therapeutic implications for metabolic disorders .

Q & A

Q. What are the recommended synthetic routes for 2-Phenylpyrrolidine-3-carboxylic acid hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves cyclocondensation reactions using chiral precursors to retain stereochemical integrity. For example, catalytic asymmetric synthesis using chiral auxiliaries (e.g., L-proline derivatives) can enhance enantiomeric excess. Reaction optimization includes adjusting solvent polarity (e.g., aqueous/organic biphasic systems) and temperature (50–80°C) to improve yield. Acidic workup with HCl ensures hydrochloride salt formation. Monitoring reaction progress via TLC or HPLC is critical . Key Parameters : Catalyst choice (e.g., thiamine hydrochloride for green synthesis), solvent system (water/ethanol), and pH control during salt formation .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing the structural purity of 2-Phenylpyrrolidine-3-carboxylic acid hydrochloride?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR in D2_2O or DMSO-d6_6 to confirm pyrrolidine ring substitution patterns and phenyl group integration .
  • X-ray Crystallography : Resolve absolute stereochemistry using single-crystal analysis, particularly for distinguishing (2S,3S) vs. (2R,3R) configurations .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and mobile phases (e.g., 0.1% TFA in acetonitrile/water) to assess purity (>95%) and detect diastereomeric impurities .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store as a lyophilized powder at -20°C in moisture-proof containers. In solution, use -80°C for long-term stability, avoiding freeze-thaw cycles .
  • Handling : Work under inert atmospheres (N2_2) to prevent hygroscopic degradation. Use PPE (gloves, goggles) and fume hoods due to HCl release during decomposition .

Advanced Research Questions

Q. How do stereochemical configurations at the pyrrolidine ring influence the compound’s physicochemical properties?

  • Methodological Answer : Stereoisomers exhibit distinct solubility and crystallinity due to hydrogen-bonding networks. For example, (2S,3S) configurations may form tighter crystal lattices, reducing solubility in polar solvents compared to (2R,3R) forms. Computational modeling (e.g., DFT calculations) predicts logP differences of ~0.3 units between enantiomers, impacting bioavailability. Experimental validation via phase-solubility analysis in buffered solutions (pH 4–7) is recommended .

Q. How can researchers resolve contradictions in pharmacological data arising from different synthetic batches?

  • Methodological Answer :
  • Batch Analysis : Perform comparative HPLC-MS to identify batch-specific impurities (e.g., residual starting materials or byproducts like 3-fluoro PCP derivatives) .
  • Bioactivity Assays : Use standardized cell-based assays (e.g., receptor-binding studies with negative controls) to isolate compound-specific effects from impurities. Statistical tools like ANOVA can differentiate batch variability from experimental noise .

Q. What computational approaches are used to model interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Employ AutoDock Vina with PubChem-derived 3D structures (InChI Key: GAYPLCLHMMNIOS-HJXLNUONSA-N) to predict binding affinities to NMDA receptors or monoamine transporters .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on pyrrolidine ring flexibility and salt-bridge interactions with GluN1 subunits .

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